molecular formula C20H21N3O2 B5184126 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B5184126
M. Wt: 335.4 g/mol
InChI Key: KJDUDNAIMFWPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as CERC-501, is a small molecule drug that is currently being investigated for its potential therapeutic use in treating neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders.

Mechanism of Action

The mechanism of action of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is thought to involve the modulation of the glutamatergic system in the brain. Glutamate is a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is thought to enhance the function of a specific subtype of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor, which is involved in these processes.
Biochemical and Physiological Effects
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of BDNF in the brain, which is thought to be responsible for its antidepressant effects. BDNF is a protein that promotes the survival and growth of neurons, and is involved in the formation of new synapses. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders, although the exact mechanism of this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that it has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. One limitation of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, and more research is needed to elucidate the exact pathways involved.

Future Directions

There are several potential future directions for research on 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the glutamatergic system in the brain. Another area of focus could be on investigating its potential therapeutic use in other neuropsychiatric disorders, such as substance abuse disorders. Finally, there is potential for the development of new analogues of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile that may have improved efficacy and/or reduced side effects.

Synthesis Methods

The synthesis of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves several steps, including the condensation of 2-ethoxybenzaldehyde with malononitrile, followed by the cyclization of the resulting intermediate with dimethylformamide dimethylacetal. The final step involves the reaction of the resulting compound with dimethylamine to produce 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile.

Scientific Research Applications

2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to have potential therapeutic effects in preclinical models of neuropsychiatric disorders. In animal models of depression, 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

properties

IUPAC Name

2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-24-17-8-6-5-7-14(17)19-15-10-9-13(23(2)3)11-18(15)25-20(22)16(19)12-21/h5-11,19H,4,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDUDNAIMFWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5397958

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